molecular formula C21H20O3 B11708887 2,5-Bis(4-methoxybenzylidene)cyclopentanone CAS No. 5447-53-0

2,5-Bis(4-methoxybenzylidene)cyclopentanone

Cat. No.: B11708887
CAS No.: 5447-53-0
M. Wt: 320.4 g/mol
InChI Key: DWPJEPVQLUJRMB-HBKJEHTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(4-methoxybenzylidene)cyclopentanone is an organic compound with the molecular formula C21H20O3 It is known for its distinctive structure, which includes two methoxybenzylidene groups attached to a cyclopentanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methoxybenzylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methoxybenzylidene)cyclopentanone involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site.

Comparison with Similar Compounds

2,5-Bis(4-methoxybenzylidene)cyclopentanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5447-53-0

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

(2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C21H20O3/c1-23-19-9-3-15(4-10-19)13-17-7-8-18(21(17)22)14-16-5-11-20(24-2)12-6-16/h3-6,9-14H,7-8H2,1-2H3/b17-13+,18-14+

InChI Key

DWPJEPVQLUJRMB-HBKJEHTGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OC)/CC2

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)OC)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.